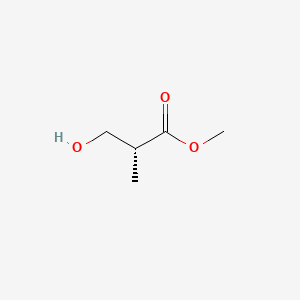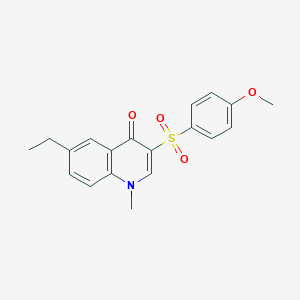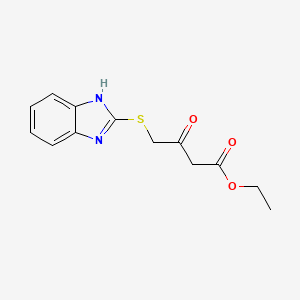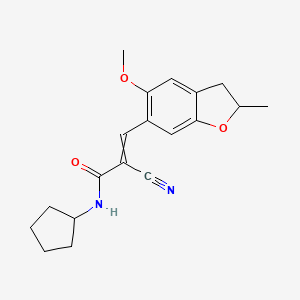
2-cyano-N-cyclopentyl-3-(5-methoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing different functional groups. The exact method would depend on the desired route of synthesis and the available starting materials. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, would be quite complex. It would include a variety of functional groups attached to different carbon atoms. The exact three-dimensional structure would depend on the specific arrangements of these atoms and groups in space .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. For example, the nitrile group might undergo reactions like hydrolysis, reduction, or addition. The benzofuran could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, its polarity would be influenced by the presence of polar functional groups. Its solubility would depend on its overall polarity and size .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Research on related benzofuran compounds has led to the development of various synthetic pathways and the exploration of their chemical properties. For instance, Keshk et al. (2004) described the synthesis of benzofuranyl-pyran-2-ones, -pyridazines, and -pyridones from naturally occurring furochromones, demonstrating the versatility of enaminones derived from benzofuran compounds in synthesizing a wide range of heterocyclic structures (Keshk, 2004).
Photocycloaddition Reactions
Sakamoto et al. (2000) explored photocycloaddition reactions involving substituted pyridines with benzofuran, leading to the formation of stereo-isomeric adducts. This research highlights the potential of benzofuran derivatives in photocycloaddition reactions, which are crucial for developing photoresponsive materials and understanding the photochemical behavior of organic compounds (Sakamoto et al., 2000).
Anti-inflammatory and Analgesic Agents
Abu‐Hashem et al. (2020) synthesized novel compounds derived from visnaginone and khellinone, showing significant anti-inflammatory and analgesic activities. These findings indicate the therapeutic potential of benzofuran derivatives in developing new medications for treating inflammation and pain (Abu‐Hashem et al., 2020).
Molecular Sensing and Detection
Younes et al. (2020) described the synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives, which exhibited colorimetric sensing of fluoride anions. This research underscores the utility of benzofuran derivatives in developing sensors for detecting environmental and biological analytes, showcasing their potential in analytical chemistry (Younes et al., 2020).
Computational and Theoretical Studies
Sanad et al. (2021) conducted regioselective synthesis and theoretical calculations of bis(pyrido[2′,3′:3,4]pyrazolo[1,5-a]pyrimidines) linked to benzofuran units. This study exemplifies the integration of computational chemistry in designing and understanding the reactivity of complex organic molecules, highlighting the role of benzofuran derivatives in advancing synthetic methodologies and theoretical chemistry (Sanad et al., 2021).
Orientations Futures
Propriétés
IUPAC Name |
2-cyano-N-cyclopentyl-3-(5-methoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-12-7-13-9-17(23-2)14(10-18(13)24-12)8-15(11-20)19(22)21-16-5-3-4-6-16/h8-10,12,16H,3-7H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVPMCWBVECQWQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC(=C(C=C2O1)C=C(C#N)C(=O)NC3CCCC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-N-cyclopentyl-3-(5-methoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

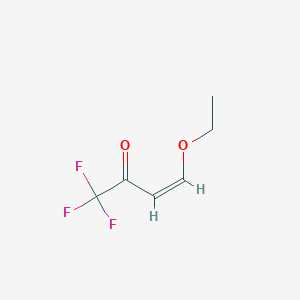
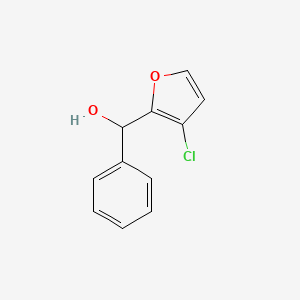
![1-[2-(4-methoxyphenyl)cyclopropyl]-1-ethanone O-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxime](/img/structure/B2564873.png)
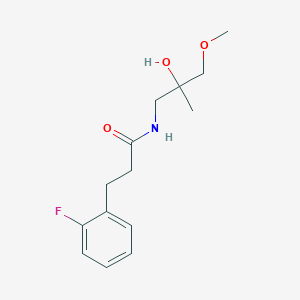
![6-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2564876.png)
![N~1~-(5-fluoro-2-methylphenyl)-2-{[6-isopropyl-2-(4-methylpiperidino)-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide](/img/structure/B2564878.png)
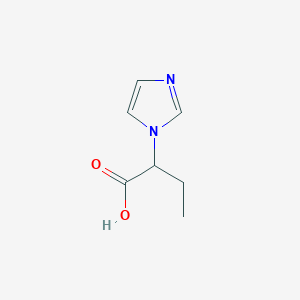
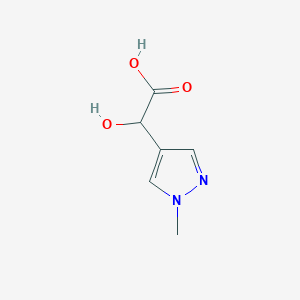
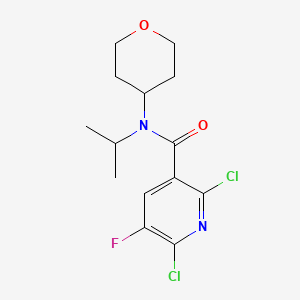
![[5-Bromo-2-[methyl(2,2,2-trifluoroethyl)amino]pyridin-3-yl]methanol](/img/structure/B2564886.png)
![Ethyl 1-[3-(benzenesulfonyl)-6-fluoroquinolin-4-yl]piperidine-4-carboxylate](/img/structure/B2564888.png)
